
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that belongs to the class of chalcones. Chalcones are compounds that have shown promising biological activity, including anti-inflammatory, antioxidant, and anticancer properties. BMPP has been the subject of several scientific studies due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one may exert its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have antioxidant activity by scavenging free radicals. 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has also been shown to have antimicrobial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a promising candidate for further studies. However, 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one also has limitations, including its potential toxicity and lack of selectivity for specific cell types.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one derivatives with improved selectivity and potency. Another area of interest is the investigation of the potential use of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one and its potential therapeutic applications in other diseases.
Synthesemethoden
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2-hydroxybenzaldehyde and 4-chloroacetophenone are reacted in the presence of a base, such as potassium hydroxide, to form the intermediate chalcone. The chalcone is then reacted with 4-methylbenzaldehyde in the presence of a base to form 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has potent anticancer activity against human breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCQFLUBLFRAHM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5311253.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5311259.png)
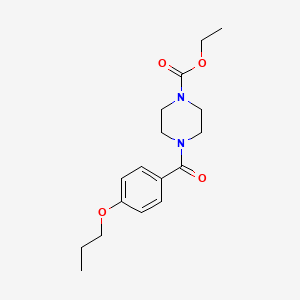
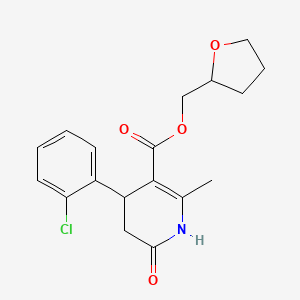
![N-(3-methoxypropyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311295.png)
![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)
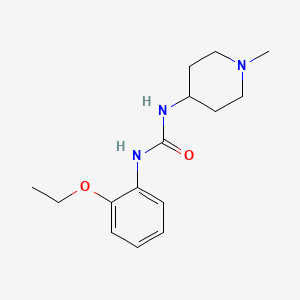
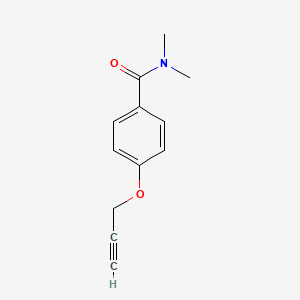
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5311323.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)
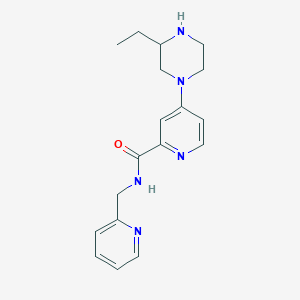
![6-(2,4-dimethoxybenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5311340.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311355.png)